
6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one
Overview
Description
6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C11H13NO3 It is a derivative of isoquinoline, characterized by the presence of methoxy groups at the 6 and 7 positions and a dihydroisoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one involves the following steps:
Starting Material: The synthesis typically begins with 3,4-dimethoxybenzaldehyde.
Formation of Isoquinoline Intermediate: The benzaldehyde undergoes a Pictet-Spengler reaction with an amine, such as ethylamine, to form the isoquinoline intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the dihydroisoquinoline derivative.
Cyclization: Finally, cyclization is achieved under acidic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions 5 and 8.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the electrophile used.
Scientific Research Applications
6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one in biological systems involves its interaction with various molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may act on neurotransmitter receptors in the brain, modulating their activity and thus affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A fully reduced form with similar structural features.
6,7-Dimethoxyisoquinoline: Lacks the dihydro and one-one functionalities but shares the methoxy groups.
Corydaldine: Another isoquinoline derivative with similar methoxy substitutions.
Uniqueness
6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one is unique due to its specific combination of methoxy groups and the dihydroisoquinolinone core, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-9-5-7-3-4-12-11(13)8(7)6-10(9)15-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKFSXLBPPCAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346166 | |
| Record name | 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493-49-2 | |
| Record name | Corydaldine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORYDALDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4171CTO4KU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one in Stephania rotunda and Coptis chinensis?
A1: The identification of 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one in both Stephania rotunda [] and Coptis chinensis [] is significant as it highlights the presence of this compound in distinct plant species. This finding suggests a potential role for this compound in the phytochemistry and potential bioactivity of these plants. Further research is needed to fully understand the implications of this discovery.
A2: While both studies successfully isolated 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one and a variety of other alkaloids [, ], the research primarily focuses on the identification and structural characterization of these compounds. The potential synergistic effects between 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one and other isolated alkaloids remain an open question for future investigation. Further research, including in vitro and in vivo studies, would be needed to explore potential synergistic interactions and their biological significance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1347899.png)
![N'-[(Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B1347916.png)
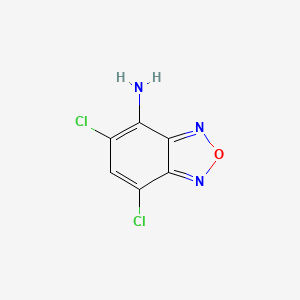
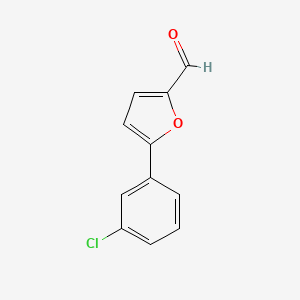
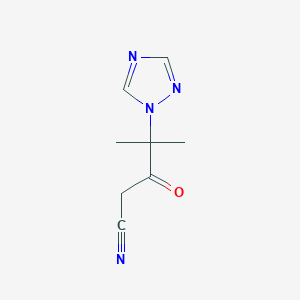
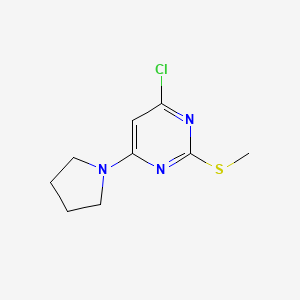
![N'-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1347987.png)
![N-(4-{[3-ethyl-4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yliden]methyl}phenyl)acetamide](/img/structure/B1347990.png)
![(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one](/img/structure/B1348016.png)
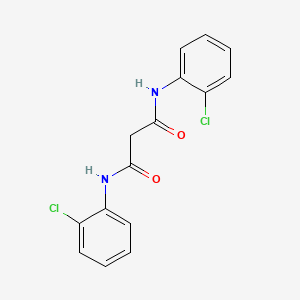
![N-[2-nitro-2-(phenylsulfonyl)vinyl]-3-(trifluoromethyl)aniline](/img/structure/B1348033.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)
![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)
